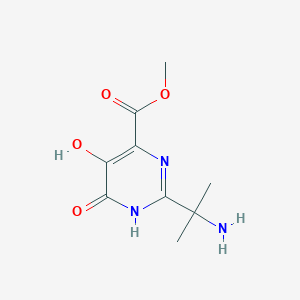
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate” is a complex organic compound. It likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .Applications De Recherche Scientifique
Antiviral Research
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate and its derivatives have shown significant potential in antiviral research. Key studies include:
HIV Integrase Inhibition : This compound's derivatives have been identified as potent inhibitors of HIV-1 integrase, a vital enzyme in the HIV replication process. These inhibitors exhibit strong efficacy in cell-based assays and favorable pharmacokinetics, highlighting their potential as antiviral agents (Pace et al., 2007).
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition : Derivatives of this compound have been developed as inhibitors for the HCV NS5B polymerase. These inhibitors show enhanced activity and help elucidate the pharmacophore for this class of inhibitor (Stansfield et al., 2004).
Antimicrobial Research
Several studies have explored the antimicrobial potential of related compounds:
Antimicrobial Evaluation : Novel derivatives of methyl 2-(1-amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate have been synthesized and shown significant antimicrobial activity. These compounds have demonstrated promising antibacterial and antifungal properties (Shastri & Post, 2019).
Synthesis of Pyrido [2,3-d] Pyrimidine Derivatives : The synthesis of these derivatives has led to compounds that have potential as antibacterial agents. This research is crucial in developing new classes of antibacterials (Nishigaki et al., 1970).
Chemical Synthesis and Applications
The compound and its derivatives are also vital in various chemical synthesis processes:
Microwave-Assisted Synthesis : An efficient method has been developed for the synthesis of 2-amino-4-arylpyrimidine derivatives using a microwave-assisted solution-phase approach. This method is significant for rapid and efficient synthesis in the pyrimidine series (Matloobi & Kappe, 2007).
Synthesis of Pyrido and Pyrimidines : The compound has been used in the synthesis of novel pyrido and pyrimidines, showcasing its versatility in creating complex heterocyclic compounds (Bakhite et al., 2005).
Propriétés
IUPAC Name |
methyl 2-(2-aminopropan-2-yl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,10)8-11-4(7(15)16-3)5(13)6(14)12-8/h13H,10H2,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWYSJIFLYALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



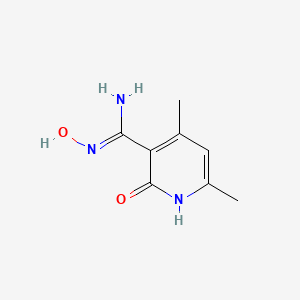

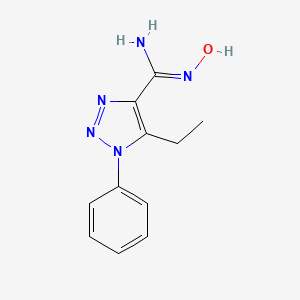
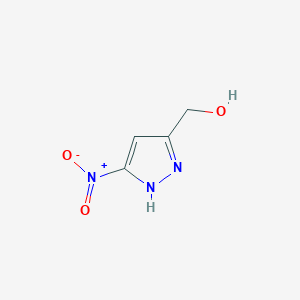
![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)
![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)
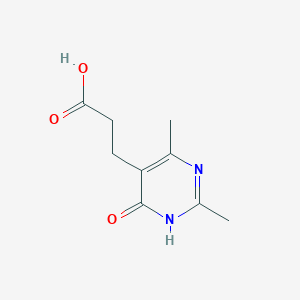
![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)